![molecular formula C17H15NO4 B6409631 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid CAS No. 1261987-83-0](/img/structure/B6409631.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid is a complex organic compound with significant interest in various scientific fields It is characterized by its unique structure, which includes a cyclopropylaminocarbonyl group attached to a phenyl ring, and a hydroxybenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclopropylaminocarbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyclopropylaminocarbonyl group can interact with active sites of enzymes, while the hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopropylaminocarbonyl)phenylboronic acid: Shares the cyclopropylaminocarbonyl group but differs in the presence of a boronic acid moiety instead of a hydroxybenzoic acid group.
4-(Cyclopropylcarbamoyl)phenylboronic acid: Similar structure with a carbamoyl group instead of an aminocarbonyl group.
Uniqueness
4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid is unique due to the combination of its cyclopropylaminocarbonyl and hydroxybenzoic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-[3-(cyclopropylcarbamoyl)phenyl]-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15-9-12(17(21)22)4-7-14(15)10-2-1-3-11(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXLWVAFLZLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691733 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-83-0 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
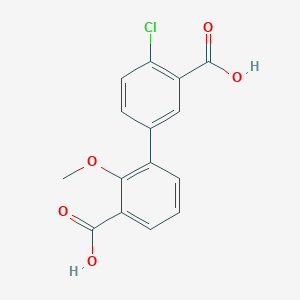
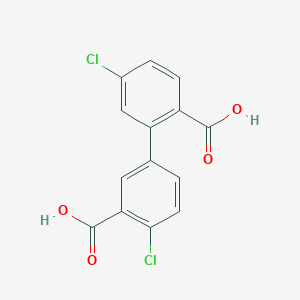
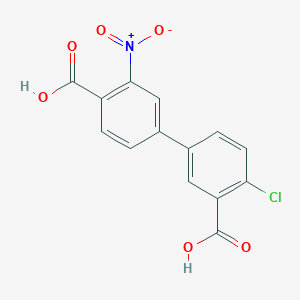
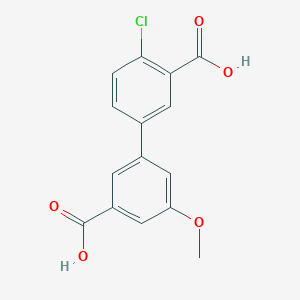
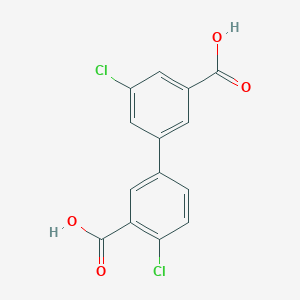
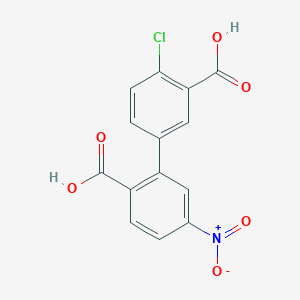
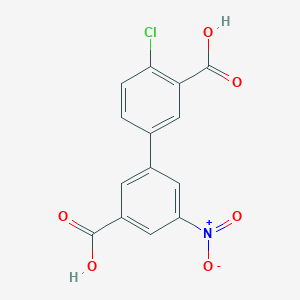
![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid](/img/structure/B6409609.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid](/img/structure/B6409614.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid](/img/structure/B6409621.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B6409624.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid](/img/structure/B6409645.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid](/img/structure/B6409647.png)
